2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol
Overview
Description
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H12ClNO2. It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogenation over a palladium catalyst, to yield the desired amino alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or hydrogenation over palladium on carbon are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzyl alcohol: Similar structure but lacks the methoxy group.
2-Amino-4-chlorophenyl phenyl ether: Contains a phenyl ether group instead of a methoxy group
Uniqueness
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is unique due to the presence of both a chloro and a methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity.
Biological Activity
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is an organic compound with significant potential in medicinal chemistry due to its structural features, including an amino group and a chloro-substituted aromatic ring. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol. This compound is noted for its promising biological activities, including antimicrobial, antioxidative, and anticancer properties.
The presence of the methoxy group enhances the solubility and biological activity of this compound, making it a versatile building block in various pharmaceutical applications. The compound's structure allows for interactions with biological systems that can lead to therapeutic effects.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Its structural similarity to other compounds known for antibacterial activity suggests potential effectiveness against various pathogens. For example, compounds with similar halogenated phenolic structures have shown selective antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research has highlighted the anticancer potential of this compound through its ability to induce cytotoxic effects in cancer cell lines. In vitro studies have demonstrated that derivatives of similar structures can inhibit cell proliferation in various cancer types, including breast and lung cancers . The mechanisms of action often involve the generation of reactive oxygen species (ROS) and induction of apoptosis in malignant cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against various bacteria | |
Anticancer | Induces apoptosis in cancer cells | |
Antioxidative | Reduces oxidative stress in cells |
The mechanisms underlying the biological activities of this compound are multifaceted. For antimicrobial activity, the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways. In terms of anticancer effects, it is believed that the compound may interfere with cell cycle progression and induce cell death through oxidative stress pathways.
Case Studies
- Antimicrobial Evaluation : A study on structurally related compounds showed that chlorinated phenolic derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggested that the chlorine atom enhances interaction with bacterial targets.
- Anticancer Studies : In vitro tests on MDA-MB-231 breast cancer cells revealed that similar compounds induced significant cytotoxicity, correlating with increased ROS production and lipid peroxidation . These findings support the hypothesis that this compound could be developed as a lead compound for further anticancer drug development.
Properties
IUPAC Name |
2-amino-2-(3-chloro-4-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAZHIJEXPNXOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276020 | |
Record name | β-Amino-3-chloro-4-methoxybenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-28-6 | |
Record name | β-Amino-3-chloro-4-methoxybenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910443-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Amino-3-chloro-4-methoxybenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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